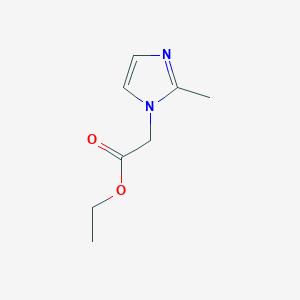
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
Übersicht
Beschreibung
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine, also known as 3-CPA, is a heterocyclic amine that has a variety of applications in the fields of chemistry, pharmacology, and biochemistry. It is a structural analog of the neurotransmitter serotonin and has been used in research studies to investigate the mechanisms of action of serotonin and other neurotransmitters. 3-CPA has a wide range of biological activities, including anti-inflammatory, anti-depressant, and anti-cancer effects. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been used in a variety of scientific research applications, including the study of the mechanisms of action of serotonin and other neurotransmitters. It has also been used in the synthesis of pharmaceuticals, including anti-depressants and anti-cancer agents. In addition, it has been used in the synthesis of organic compounds, such as polymers and dyes.
Wirkmechanismus
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to interact with serotonin receptors in the brain, resulting in an increase in the release of serotonin. It has also been shown to interact with other neurotransmitters, such as dopamine and norepinephrine, resulting in an increase in their release. In addition, it has been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects.
Biochemische Und Physiologische Effekte
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects, including an increase in the release of serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects. In addition, it has been shown to reduce the symptoms of anxiety and depression, as well as the symptoms of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments is that it is a relatively inexpensive compound that is easily synthesized. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are some limitations to using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments. For example, it is not as stable as other compounds, and its effects may not be as long-lasting as other compounds.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in research. For example, it could be used to develop new drugs for the treatment of depression and anxiety, as well as for the treatment of Parkinson’s disease. In addition, it could be used to develop new compounds for the synthesis of organic compounds, such as polymers and dyes. Finally, it could be used to investigate the mechanisms of action of other neurotransmitters, such as dopamine and norepinephrine.
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKSTQAVTJYOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654195 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine | |
CAS RN |
458550-48-6 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)


![1-{[5-(4-Chlorophenyl)thien-2-yl]methyl}piperazine dihydrochloride](/img/structure/B1486400.png)